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Compound of Interest

7-Bromo-4-chloropyrido[3,2-
Compound Name:
dlpyrimidine

cat. No.: B1290596

Technical Guide: 7-Bromo-4-chloropyrido|[3,2-
d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and proposed
synthesis of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine. Due to the limited availability of
public experimental data, this document focuses on predicted spectral information and a
plausible experimental workflow based on established chemical principles and literature on
related compounds.

Compound Information

7-Bromo-4-chloropyrido[3,2-d]pyrimidine is a halogenated heterocyclic compound. Its
structure is characterized by a fused pyridine and pyrimidine ring system, making it a subject of
interest in medicinal chemistry and drug discovery as a potential scaffold for various
therapeutic agents.
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Property Value Source
CAS Number 573675-31-7 [1]
Molecular Formula C7H3BrCINs [1]
Molecular Weight 244.48 g/mol [1]
7-bromo-4-chloropyrido[3,2-
IUPAC Name o [1]
d]pyrimidine
CIC1=NC=NC2=CC(Br)=CN=
SMILES [1]
C12

Predicted Spectral Data

While experimental spectral data is not readily available in public databases, the following
sections present predicted data based on computational models and analysis of similar
structures.

Mass Spectrometry (MS)

The predicted mass-to-charge ratios (m/z) for various adducts of 7-Bromo-4-
chloropyrido[3,2-d]pyrimidine are summarized below. This data is useful for identifying the
compound in mass spectrometry analyses.

Adduct Predicted m/z
[M+H]* 243.92717
[M+Na]* 265.90911
[M-H]~ 241.91261
+ 4 .
[M+NHa]* 260.95371
[M+K]* 281.88305
[M]* 242.91934

Data sourced from computational predictions.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted *H and 3C NMR chemical shifts for 7-Bromo-4-chloropyrido[3,2-
d]pyrimidine. These predictions are based on the analysis of structurally related
pyridopyrimidine derivatives and established chemical shift increments. The exact experimental
values may vary depending on the solvent and other experimental conditions.

Predicted *H NMR Spectral Data

Predicted Chemical Shift

Proton Multiplicity
(ppm)

H-2 9.1-9.3 S

H-6 8.8-9.0 d

H-8 8.6-8.8 d

Predicted 3C NMR Spectral Data

Carbon Predicted Chemical Shift (ppm)
C-2 155 - 158
C-4 160 - 163
C-4a 154 - 157
C-6 140 - 143
C-7 120 - 123
C-8 118 - 121
C-8a 152 - 155

Proposed Experimental Protocols

The following sections outline a plausible synthetic route and characterization workflow for 7-
Bromo-4-chloropyrido[3,2-d]pyrimidine based on general methods for the synthesis of
related heterocyclic compounds.
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Proposed Synthesis

A potential synthetic route to 7-Bromo-4-chloropyrido[3,2-d]pyrimidine could start from a
suitably substituted aminopyridine precursor, followed by cyclization to form the pyrimidine ring
and subsequent halogenation reactions. A generalized multi-step synthesis is often required for
such scaffolds.

Example Synthetic Pathway:
o Starting Material: A potential starting point could be a substituted 2,3-diaminopyridine.

o Pyrimidine Ring Formation: Cyclization of the diaminopyridine with a suitable one-carbon
synthon (e.g., formic acid or a derivative) to form the pyrido[3,2-d]pyrimidin-4-one core.

o Chlorination: Treatment of the pyridopyrimidinone with a chlorinating agent such as
phosphorus oxychloride (POCIs) to yield the 4-chloro derivative.

o Bromination: Regioselective bromination of the pyridine ring at the 7-position using a suitable
brominating agent like N-bromosuccinimide (NBS).

Characterization Methodology

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

e 1H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Chemical
shifts would be reported in ppm relative to tetramethylsilane (TMS).

e 13C NMR: Acquire the spectrum on the same instrument, with chemical shifts also referenced
to TMS.

Mass Spectrometry (MS):

» Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is
recommended to confirm the elemental composition.
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o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol or acetonitrile).

» Analysis: Analyze in both positive and negative ion modes to observe different adducts and
confirm the molecular weight.

Experimental and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of 7-
Bromo-4-chloropyrido[3,2-d]pyrimidine.
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Synthesis and Characterization Workflow for 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
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Caption: Synthesis and Characterization Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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